Dazomet, sodium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dazomet, sodium salt, is synthesized from carbon disulfide and diluted methylamine. The reaction involves stirring the mixture for 1-2 hours to form methyldithiocarbamic acid, which is then reacted with formaldehyde to precipitate out dazomet . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to mix carbon disulfide, methylamine, and formaldehyde under controlled conditions. The product is then purified and crystallized to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dazomet, sodium salt, undergoes several types of chemical reactions, including:

Oxidation and Reduction: Dazomet can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Common reagents used in reactions with this compound, include water, acids, and bases. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major product formed from the hydrolysis of this compound, is methyl isothiocyanate, which is responsible for its biocidal properties .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

-

Soil Fumigation :

- Purpose : Dazomet is employed to eliminate weed seeds, nematodes, and plant pathogens in the soil.

- Application Method : It is typically applied as a dry granule that can be incorporated into the soil or applied to the surface followed by irrigation to activate the compound.

- Crops : It is used on various crops including strawberries and tomatoes in California, as well as on golf course greens and ornamental sites .

- Application Rates :

-

Effectiveness :

- Dazomet has been shown to effectively reduce populations of soil-borne pathogens like Fusarium and Pythium, contributing to healthier crop yields.

Industrial Applications

-

Antimicrobial Agent :

- Dazomet is registered as an antimicrobial agent with algaecidal, bacteriocidal, fungicidal, microbicidal, and mildewcidal properties.

- Use Cases :

- Material Preservation :

Environmental Impact and Safety

- Degradation Products : Upon application, dazomet rapidly degrades to MITC with a half-life of less than 18 hours. This rapid degradation minimizes long-term environmental exposure risks .

- Health Risks : Acute inhalation exposures to MITC can cause respiratory issues and eye irritation; therefore, safety measures are necessary during application .

- Regulatory Status : Dazomet products are not classified as restricted use but are subject to reregistration processes that may impose stricter usage guidelines .

Case Study 1: Efficacy in Strawberry Cultivation

A study conducted in California demonstrated that applying dazomet significantly reduced Fusarium populations in strawberry fields. The treated plots exhibited higher yields compared to untreated controls.

Case Study 2: Industrial Application in Pulp Production

In a pulp mill setting, dazomet was utilized to control microbial contamination during production processes. The results indicated a marked reduction in bacterial load, leading to improved product quality.

Wirkmechanismus

Dazomet, sodium salt, exerts its effects through the release of methyl isothiocyanate upon decomposition. This gaseous compound is toxic to a wide range of pests, including fungi, bacteria, and nematodes . The mechanism involves the inhibition of key enzymes and disruption of cellular processes in the target organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metham sodium: Another soil fumigant that releases methyl isothiocyanate upon decomposition.

Methyl isothiocyanate: The active compound released by both dazomet and metham sodium.

Chloropicrin: A fumigant used for similar purposes but with different chemical properties.

Uniqueness

Dazomet, sodium salt, is unique in its relatively low toxicity compared to other fumigants like methyl bromide. It is also effective in a wide range of soil types and conditions, making it a versatile tool in pest management .

Biologische Aktivität

Dazomet, a dithiocarbamic compound, is widely recognized for its biological activity as a soil fumigant and biocide. Its sodium salt form enhances its efficacy in agricultural and non-agricultural applications. This article explores the biological activity of Dazomet, focusing on its mechanisms, efficacy against pests and pathogens, and relevant case studies.

Dazomet is characterized by its rapid hydrolysis in the environment, leading to the production of methyl isothiocyanate (MITC), which is primarily responsible for its biological activity. MITC exhibits potent herbicidal, nematicidal, fungicidal, and bactericidal properties. The compound acts by disrupting cellular processes in target organisms, leading to cell death.

Efficacy Against Pests and Pathogens

Dazomet has been shown to effectively control a wide range of soil-borne pathogens and pests. The following table summarizes key findings from various studies regarding its efficacy:

Toxicological Profile

The toxicological assessment of Dazomet indicates moderate acute toxicity via oral exposure (LD50 = 415 mg/kg) but low toxicity via dermal and inhalation routes. It has been classified as non-irritating to skin and eyes, with no sensitization properties observed in guinea pigs. Long-term studies have shown no carcinogenicity or teratogenic effects under specified conditions, although liver damage can occur with high doses over extended periods .

Table: Toxicological Data Summary

| Species | Route of Exposure | LD50/NOAEL | Result |

|---|---|---|---|

| Rat | Oral | LD50 = 415 mg/kg | Moderate toxicity |

| Rabbit | Dermal | LD50 > 2000 mg/kg | Non-irritant |

| Rat | Inhalation | LC50 = 8400 mg/m³ | Low toxicity |

| Mouse | Carcinogenicity | Not carcinogenic | No evidence of carcinogenicity |

Case Studies

- Enhancement of Biocontrol Efficacy : A study demonstrated that pre-treatment with Dazomet significantly increased the mortality rate of Meloidogyne incognita juveniles when combined with biocontrol agents. At a dosage of 20 mg/kg soil, mortality exceeded 50%, showcasing Dazomet's potential in integrated pest management strategies .

- Granule Size Influence on Degradation : Research indicated that the granule size of Dazomet affects its degradation rate and biological activity. Larger granules (>400 μm) exhibited a longer half-life (4.71 days) compared to smaller sizes (<100 μm), which had a half-life of approximately 3.36 days. This finding suggests that application methods can be optimized for improved efficacy .

Environmental Impact and Safety

While Dazomet is effective against a variety of pests and pathogens, its environmental impact must be considered. The rapid degradation to MITC poses risks of volatilization and potential non-target organism exposure. Regulatory assessments indicate that when used according to guidelines, Dazomet does not exceed levels of concern for aquatic organisms and shows no significant long-term ecological effects .

Eigenschaften

InChI |

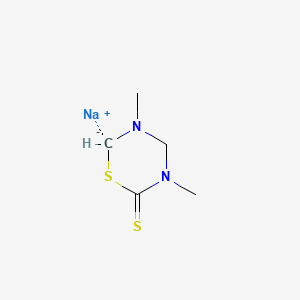

InChI=1S/C5H9N2S2.Na/c1-6-3-7(2)5(8)9-4-6;/h4H,3H2,1-2H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYULEPTCXJCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)S[CH-]1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2NaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058417 | |

| Record name | Dazomet sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dazomet sodium salt appears as colorless crystals. Used as a soil fumigant to control weeds and insects. | |

| Record name | DAZOMET SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

53404-60-7 | |

| Record name | DAZOMET SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazomet sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOMET-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18DF1JJB0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.